Cas no 2418704-20-6 ((9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate)

(9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-26631726
- 2418704-20-6
- (9H-fluoren-9-yl)methyl N-[3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl]-N-methylcarbamate
- (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate
-
- インチ: 1S/C26H28N2O2S/c1-15-22(13-27)16(2)25(31)17(3)24(15)28(4)26(29)30-14-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-12,23,31H,13-14,27H2,1-4H3
- InChIKey: YWQOSLUHDIALRX-UHFFFAOYSA-N
- SMILES: SC1C(C)=C(CN)C(C)=C(C=1C)N(C)C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 432.18714931g/mol
- 同位素质量: 432.18714931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 609
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.6Ų
- XLogP3: 4.9
(9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26631726-1.0g |
(9H-fluoren-9-yl)methyl N-[3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl]-N-methylcarbamate |
2418704-20-6 | 1g |
$0.0 | 2023-05-30 | ||
Enamine | EN300-26631726-1g |
(9H-fluoren-9-yl)methyl N-[3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl]-N-methylcarbamate |
2418704-20-6 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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10. Back matter
(9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamateに関する追加情報
Introduction to (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate (CAS No. 2418704-20-6)
(9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate (CAS No. 2418704-20-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenyl group, a sulfanylphenyl moiety, and multiple methyl substituents. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The fluorenyl group in this compound is a bicyclic aromatic system that is commonly used in the design of prodrugs and as a protecting group in organic synthesis. Its presence can enhance the lipophilicity of the molecule, which is crucial for improving the bioavailability and cell permeability of drugs. The sulfanylphenyl moiety, on the other hand, is known for its ability to modulate biological activities and can serve as a binding site for various protein targets. The combination of these functional groups makes this compound a promising candidate for drug development.
Recent studies have highlighted the potential of (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar structural features can exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways. This makes them valuable candidates for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, this compound has also been investigated for its anti-inflammatory effects. Inflammation plays a critical role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that compounds with sulfanylphenyl moieties can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. These findings suggest that (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate could be developed into a novel anti-inflammatory agent.
The pharmacokinetic properties of this compound are another area of interest. The presence of multiple methyl substituents can influence the metabolic stability and clearance rate of the molecule. Preliminary studies have indicated that this compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and sustained plasma levels. These properties are essential for ensuring effective drug delivery and maintaining therapeutic concentrations over extended periods.
Clinical trials are currently underway to evaluate the safety and efficacy of (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate in human subjects. Early results have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, (9H-fluoren-9-yl)methyl N-3-(aminomethyl)-2,4,6-trimethyl-5-sulfanylphenyl-N-methylcarbamate (CAS No. 2418704-20-6) represents a promising molecule with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to unravel its full potential, this compound could play a significant role in advancing the treatment of various diseases.
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